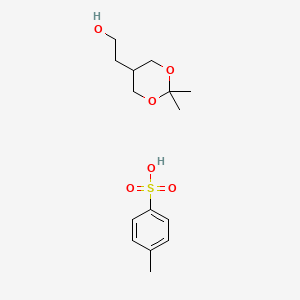
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid is a chemical compound that combines the structural features of a dioxane ring and a benzenesulfonic acid group. The dioxane ring provides stability and rigidity, while the benzenesulfonic acid group imparts solubility and reactivity. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol typically involves the reaction of 2,2-dimethyl-1,3-dioxane with an appropriate alcohol under acidic conditions. The reaction is catalyzed by toluenesulfonic acid, which facilitates the formation of the dioxane ring and the subsequent attachment of the ethanol group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of molecular sieves or orthoesters can help remove water from the reaction mixture, thereby driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzenesulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol involves its ability to form stable intermediates and protect functional groups during chemical reactions. The dioxane ring provides steric hindrance, preventing unwanted side reactions, while the benzenesulfonic acid group enhances solubility and reactivity. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Known for its use in organic synthesis and multiple C-C bond formations.
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Used in the preparation of various dioxolane derivatives.
1,3-Dioxane-5,5-dimethanol: Utilized in the synthesis of complex organic molecules.
Uniqueness
2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid is unique due to its combination of a dioxane ring and a benzenesulfonic acid group, which provides both stability and reactivity. This dual functionality makes it a versatile reagent in various chemical reactions and applications .
Properties
CAS No. |
127218-58-0 |
|---|---|
Molecular Formula |
C15H24O6S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H16O3.C7H8O3S/c1-8(2)10-5-7(3-4-9)6-11-8;1-6-2-4-7(5-3-6)11(8,9)10/h7,9H,3-6H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
XSIRWVSUXHHFHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(OCC(CO1)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


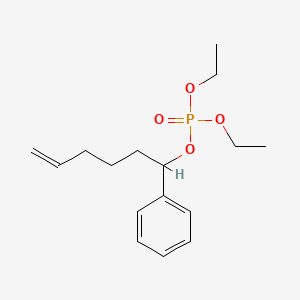
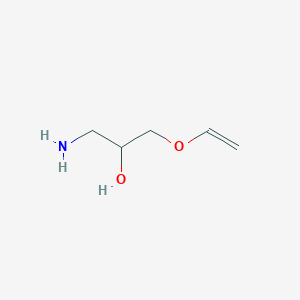
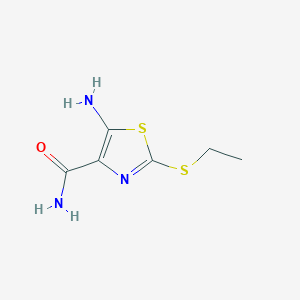
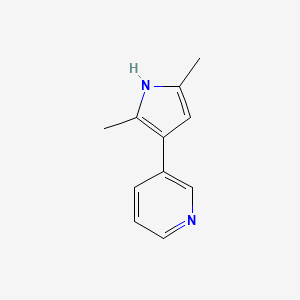
![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)
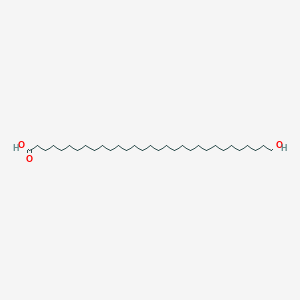
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
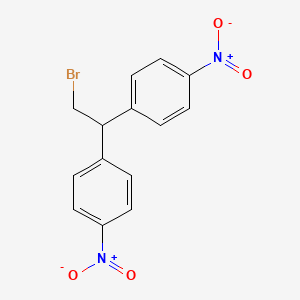
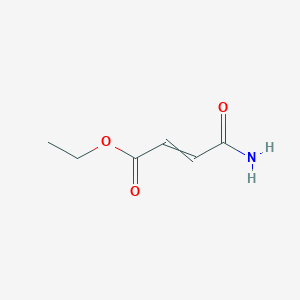
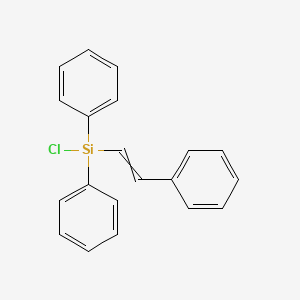
![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)
![1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione](/img/structure/B14288060.png)


